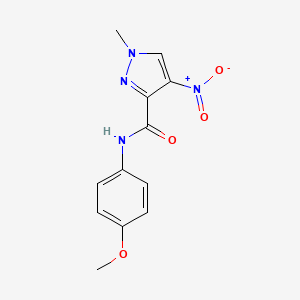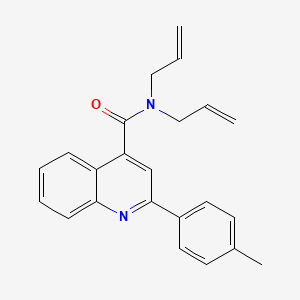![molecular formula C23H24N2O4S B11118720 N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B11118720.png)
N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 3-methoxyaniline with acetic anhydride to form N-(3-methoxyphenyl)acetamide.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Final Coupling: The sulfonylated intermediate is coupled with 2-methyl-2-nitroaniline under reductive conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and methyl groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but lacks the sulfonyl group.
N-(4-Methoxyphenyl)-2-methoxyacetamide: Similar structure but with different substitution patterns.
Uniqueness
N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-17-11-13-21(14-12-17)30(27,28)25(22-10-5-4-7-18(22)2)16-23(26)24-19-8-6-9-20(15-19)29-3/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
UOEYFOPCYVSWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B11118637.png)
![N-{1-[N-(4-Bromophenyl)-N'-(2-butyl-2-hydroxyhexanoyl)hydrazinecarbonyl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B11118638.png)
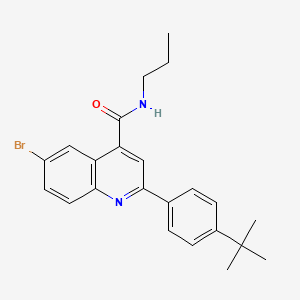
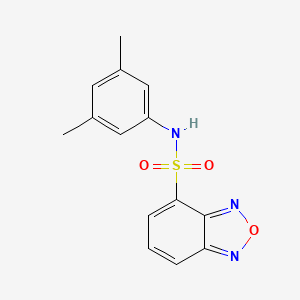
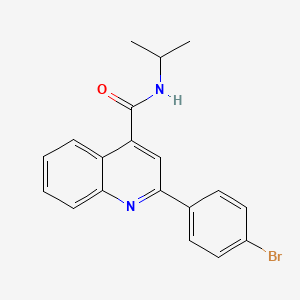
![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11118673.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11118674.png)
![methyl N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycinate](/img/structure/B11118675.png)
![Propan-2-yl 5-carbamoyl-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118680.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11118683.png)
![N,N,4-trimethyl-2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11118686.png)
